1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
Description
Hantzsch-Widman System
The tetrahydrobenzo[d]thiazole component can be described as:
Substitutive Nomenclature
Patent and Database Conventions
- Simplified Formats : "Piperidine-3-carboxamide derivative bearing pyrimidine and tetrahydrobenzothiazole groups" (non-IUPAC descriptor).
- SMILES Notation :
Cc1cc(C)n(-c2cc(N3CCCC(C(=O)Nc4nc5c(s4)CCCC5)C3)ncn2)n1encodes the connectivity of atoms.
CAS Registry Number Analysis
The Chemical Abstracts Service (CAS) Registry Number 1351613-69-8 uniquely identifies this compound. Key aspects of its assignment include:
Structural Components Encoded
Uniqueness and Database Compatibility
- This CAS number distinguishes the compound from similar structures like 1-(6-(3,5-dimethylpyrazol-1-yl)pyridin-4-yl) analogs, which would receive different registry numbers.
- Cross-references in chemical databases link this identifier to:
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-14-10-15(2)29(27-14)20-11-19(23-13-24-20)28-9-5-6-16(12-28)21(30)26-22-25-17-7-3-4-8-18(17)31-22/h10-11,13,16H,3-9,12H2,1-2H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKPQVZHAQDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=C(S4)CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine core linked to a pyrimidine and a thiazole moiety, which are common in many bioactive compounds. The presence of the pyrazole ring contributes to its pharmacological properties.
Target Interactions
-
Adenosine Receptors :
- The compound exhibits notable affinity for adenosine receptors, particularly A2a and A1. Binding assays demonstrated:
- A2a (Human) : Ki = 2.10 nM
- A1 (Human) : Ki = 210 nM
- A2a (Rat) : Ki = 43 nM
- These values indicate a strong binding affinity, suggesting potential applications in neurology and cardiology due to the role of adenosine in these systems .
- The compound exhibits notable affinity for adenosine receptors, particularly A2a and A1. Binding assays demonstrated:
- Potassium Voltage-Gated Channels :
The biological activity of the compound can be attributed to its ability to modulate receptor activity and ion channel function. The inhibition of adenosine receptors can lead to various downstream effects including modulation of neurotransmitter release and vasodilation.
Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, the compound was tested against oxidative stress-induced neuronal cell death. Results indicated that treatment with the compound resulted in a significant reduction in cell death compared to controls, suggesting potential for use in neurodegenerative diseases .
Study 2: Anticancer Activity
Research focused on the compound's anticancer properties revealed that it inhibited proliferation in several cancer cell lines. Notably:
- Colon Carcinoma (HCT-116) : IC50 = 6.2 μM
- Breast Cancer (T47D) : IC50 values of 43.4 μM and 27.3 μM for different derivatives.
These findings highlight the compound's potential as an anticancer agent .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing pyrazole and thiazole moieties. The compound under discussion has shown promise in inhibiting cancer cell proliferation, particularly against various human cancer cell lines.
Case Study: Antitumor Evaluation
In a recent study, derivatives similar to this compound were evaluated for their cytotoxic effects against liver carcinoma (HepG2) cells using the MTT assay. Notably, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
| Compound | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
|---|---|---|---|
| 10a | 2.20 ± 0.13 | Doxorubicin | 3.07 ± 0.27 |
This data suggests that the compound may serve as a scaffold for developing new anticancer drugs.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies typically evaluate interactions with proteins involved in cancer progression and other diseases.
Binding Energy Analysis
The binding energy of the compound with specific kinases was calculated to understand its efficacy as a therapeutic agent. Lower binding energy values indicate stronger interactions with target proteins, which is crucial for drug development .
| Compound | Binding Energy (kcal/mol) | Number of H-bonds |
|---|---|---|
| 10a | -3.4 | 6 |
| 6d | -3.0 | 3 |
These interactions suggest that the compound could be optimized for enhanced biological activity through structural modifications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step chemical reactions that yield derivatives with varying biological activities. Understanding the structure-activity relationship is essential for optimizing therapeutic effects.
Synthetic Pathway Overview
The synthesis typically involves:
- Formation of the pyrazole ring.
- Coupling with pyrimidine and thiazole derivatives.
- Finalization through piperidine carboxamide formation.
Research indicates that modifications at specific positions on the pyrazole or thiazole rings can significantly influence the biological activity of the resultant compounds .
Pharmacological Potential Beyond Cancer
While much focus has been on anticancer applications, compounds similar to this one have also been investigated for their potential in treating other conditions such as inflammation and neurodegenerative diseases due to their ability to modulate various biochemical pathways.
Potential Mechanisms
These compounds may exert anti-inflammatory effects by inhibiting specific enzymes or signaling pathways involved in inflammatory responses, making them candidates for further pharmacological exploration .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
